3-(2-Bromophenyl)-1,2-oxazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

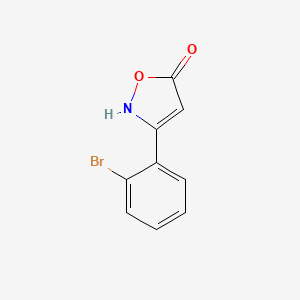

“3-(2-Bromophenyl)-1,2-oxazol-5-ol” is a compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The “3-(2-Bromophenyl)” part of the name indicates that a bromophenyl group is attached to the third position of the oxazole ring .

Molecular Structure Analysis

The molecular structure of “3-(2-Bromophenyl)-1,2-oxazol-5-ol” would consist of an oxazole ring with a bromophenyl group attached at the third position. The bromine atom in the bromophenyl group would be a significant site of reactivity due to its electrophilic nature .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Bromophenyl)-1,2-oxazol-5-ol” would depend on its specific structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The oxazole ring could potentially contribute to the compound’s stability and reactivity .

Scientific Research Applications

Oxazolone Metabolism and Mechanism

The compound 3-(2-Bromophenyl)-1,2-oxazol-5-ol, as part of the 2H-oxazole class, is involved in the novel ring oxidation process to 2-oxazolone, a type of cyclic carbamate. This reaction, catalyzed by aldehyde oxidase, is significant in liver cytosols of various species, with variations in reactivity observed across species (Arora et al., 2012).

Antimicrobial and Antifungal Properties

Several studies highlight the antimicrobial and antifungal capabilities of compounds structurally related to 3-(2-Bromophenyl)-1,2-oxazol-5-ol. For instance, derivatives of oxazol-5(4H)-ones have shown considerable activity against various microbial and fungal strains, suggesting potential pharmaceutical applications (Rosca, 2020), (Bărbuceanu et al., 2020).

Synthesis and Characterization

Research efforts have been dedicated to the synthesis and characterization of compounds within the same chemical family. Studies have been conducted on the structural properties, synthesis methods, and the potential for various applications in fields like material sciences and pharmacology (Jiang et al., 2014), (Sampal et al., 2018).

Antioxidant Activity

Certain bromophenol compounds, related in structure to 3-(2-Bromophenyl)-1,2-oxazol-5-ol, have been identified as potent antioxidants, suggesting potential for inclusion in food preservation and health supplements to prevent oxidative damage (Li et al., 2011).

Spectroscopic Analysis

Studies have also delved into the mass spectrometric behavior of oxazolones, providing insights into the stability and reactivity of these compounds. Such research can guide the development of new compounds and the refinement of analytical techniques (Crisma et al., 1988).

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of sm cross-coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential use in sm cross-coupling reactions , it can be inferred that the compound might affect pathways related to carbon–carbon bond formation.

Result of Action

In the context of sm cross-coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds .

Action Environment

It is known that sm cross-coupling reactions, in which similar compounds are used, benefit from exceptionally mild and functional group tolerant reaction conditions .

Future Directions

properties

IUPAC Name |

3-(2-bromophenyl)-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-4-2-1-3-6(7)8-5-9(12)13-11-8/h1-5,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBURDFGFPLVOBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)ON2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)-1,2-oxazol-5-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345952.png)

![5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345954.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)

![5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345966.png)

![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)

![3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346001.png)

![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6346006.png)

![5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6346014.png)

![3-Bromo-5-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346017.png)

![3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6346027.png)

![3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine](/img/structure/B6346033.png)